Triammonium hydrogen ((propylimino)bis(methylene))diphosphonate
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Overview
Description
Triammonium hydrogen ((propylimino)bis(methylene))diphosphonate is a chemical compound with the molecular formula C5H24N4O6P2. . This compound is characterized by its unique structure, which includes a propylimino group and two methylene diphosphonate groups. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triammonium hydrogen ((propylimino)bis(methylene))diphosphonate typically involves the reaction of phosphonic acid derivatives with propylamine. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent quality and yield. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Triammonium hydrogen ((propylimino)bis(methylene))diphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Triammonium hydrogen ((propylimino)bis(methylene))diphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Mechanism of Action
The mechanism of action of triammonium hydrogen ((propylimino)bis(methylene))diphosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and proteins, affecting their activity and function. This interaction can lead to various biochemical and physiological effects, depending on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to triammonium hydrogen ((propylimino)bis(methylene))diphosphonate include:
- Phosphonic acid, ((propylimino)bis(methylene))bis-, trisodium salt
- Phosphonic acid, ((propylimino)bis(methylene))bis-, tripotassium salt
- Phosphonic acid, ((propylimino)bis(methylene))bis-, tricalcium salt
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its unique structure and properties make it valuable for various scientific and industrial applications .
Properties
CAS No. |
94107-78-5 |
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Molecular Formula |
C5H24N4O6P2 |
Molecular Weight |
298.22 g/mol |
IUPAC Name |
triazanium;hydroxy-[[phosphonatomethyl(propyl)amino]methyl]phosphinate |
InChI |
InChI=1S/C5H15NO6P2.3H3N/c1-2-3-6(4-13(7,8)9)5-14(10,11)12;;;/h2-5H2,1H3,(H2,7,8,9)(H2,10,11,12);3*1H3 |
InChI Key |
GAJZIQCGMQHKIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
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